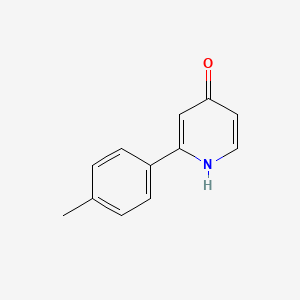

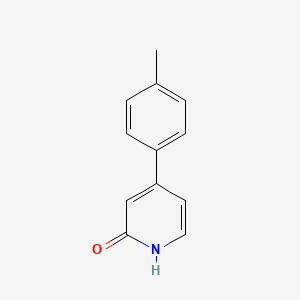

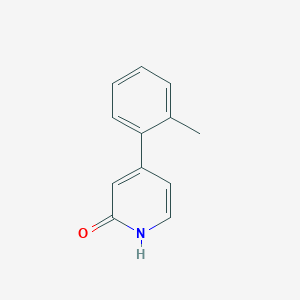

2-Hydroxy-4-(2-methylphenyl)pyridine

Overview

Description

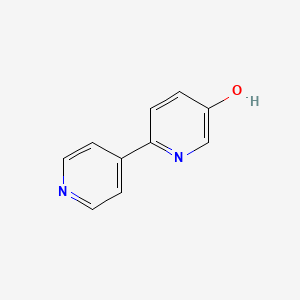

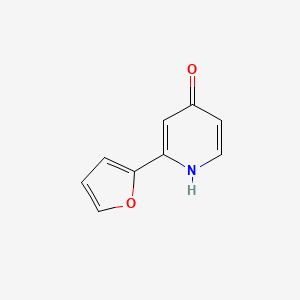

“2-Hydroxy-4-(2-methylphenyl)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . It is formed by the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4-(2-methylphenyl)pyridine” is characterized by a pyridine ring, which is a nitrogen-containing heterocycle. The pyridine ring is attached to a methyl group at the 2-position and a hydroxy group at the 4-position .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

2-Hydroxy-4-(2-methylphenyl)pyridine serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. Its unique structure allows for diverse modifications, making it a versatile tool for drug discovery and development .

Metal Chelation and Coordination Chemistry

The hydroxypyridinone moiety in 2-Hydroxy-4-(2-methylphenyl)pyridine has excellent metal-binding properties. It forms stable complexes with transition metals, which find applications in catalysis, bioinorganic chemistry, and environmental remediation. These complexes can be used as contrast agents in magnetic resonance imaging (MRI) or as potential therapeutic agents .

Antioxidant and Anti-Inflammatory Properties

Studies suggest that 2-Hydroxy-4-(2-methylphenyl)pyridine exhibits antioxidant and anti-inflammatory effects. Researchers investigate its potential as a natural antioxidant in food additives or as an ingredient in skincare products. Its ability to scavenge free radicals contributes to its health-related applications .

Photophysical Properties and Luminescent Materials

The pyridinone ring system in this compound imparts interesting photophysical properties. Researchers explore its luminescent behavior, which could lead to applications in optoelectronics, sensors, and imaging. By incorporating it into polymers or nanoparticles, scientists aim to develop novel materials with tailored emission properties .

Biorenewable Molecules and Green Chemistry

As part of the broader field of green chemistry, 2-Hydroxy-4-(2-methylphenyl)pyridine contributes to sustainable practices. Researchers investigate its use as a biorenewable feedstock for chemical synthesis. By replacing petroleum-derived precursors, it supports the transition to more eco-friendly processes .

Coordination Polymers and Supramolecular Chemistry

The coordination ability of 2-Hydroxy-4-(2-methylphenyl)pyridine allows its incorporation into coordination polymers and supramolecular assemblies. These materials have applications in gas storage, drug delivery, and molecular recognition. Researchers design frameworks based on this compound to achieve specific functions .

Future Directions

The future directions in the research and application of “2-Hydroxy-4-(2-methylphenyl)pyridine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with benzylic positions . The benzylic position is a carbon atom adjacent to a benzene ring, and it plays a crucial role in various chemical reactions .

Mode of Action

The mode of action of 2-Hydroxy-4-(2-methylphenyl)pyridine involves interactions at the benzylic position . These interactions can include free radical reactions, nucleophilic substitutions, and oxidations . For instance, in a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a succinimidyl radical. This radical can then remove a hydrogen atom from the benzylic position, leading to various chemical transformations .

Biochemical Pathways

Similar compounds have been known to participate in reactions at the benzylic position, which can influence various biochemical pathways .

Result of Action

The compound’s interactions at the benzylic position can lead to various chemical transformations, which may have downstream effects on cellular processes .

Action Environment

The action of 2-Hydroxy-4-(2-methylphenyl)pyridine can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by the presence of different halogens . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemical species.

properties

IUPAC Name |

4-(2-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRXAPIVLUMSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671752 | |

| Record name | 4-(2-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(2-methylphenyl)pyridine | |

CAS RN |

1159820-69-5 | |

| Record name | 4-(2-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.